![molecular formula C11H8F3N3OS B286998 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B286998.png)
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor that selectively targets Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplantation, and cancer.
Mécanisme D'action
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide selectively targets JAK3, which is a key component of the signaling pathways of various cytokine receptors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide blocks the downstream signaling pathways of these cytokines, which are involved in the activation and proliferation of immune cells, including T cells and B cells.
Biochemical and Physiological Effects:
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to effectively reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases, including rheumatoid arthritis and psoriasis. It has also been shown to prevent rejection in animal models of organ transplantation. In addition, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide is its high selectivity for JAK3, which minimizes off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to have some limitations in terms of its potential side effects, including an increased risk of infections and malignancies, as well as reversible elevations in liver enzymes.
Orientations Futures
There are several potential future directions for the research and development of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide. One potential area of focus is the development of more selective JAK3 inhibitors with fewer side effects. Another potential area of focus is the identification of biomarkers that can predict patient response to 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide, which could help optimize its use in clinical practice. Finally, there is also potential for the combination of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide with other immunomodulatory agents to enhance its therapeutic efficacy in various autoimmune diseases and cancer.
Méthodes De Synthèse
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-amino-4-methylthiazole with trifluoroacetic anhydride to form 4-methylthiazol-2-yl trifluoroacetate. This intermediate is then reacted with 4-(trifluoromethyl)aniline to form 4-(trifluoromethyl)phenylthiazol-2-yl trifluoroacetate. The final step involves the reaction of this intermediate with ethyl chloroformate to form 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide.
Applications De Recherche Scientifique
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation to prevent rejection and in cancer therapy.
Propriétés
Nom du produit |
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
|---|---|
Formule moléculaire |
C11H8F3N3OS |
Poids moléculaire |
287.26 g/mol |
Nom IUPAC |
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H8F3N3OS/c1-6-9(19-17-16-6)10(18)15-8-4-2-7(3-5-8)11(12,13)14/h2-5H,1H3,(H,15,18) |
Clé InChI |
JAOHXNHWMMREGV-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286915.png)
![3-(3-Fluorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286918.png)
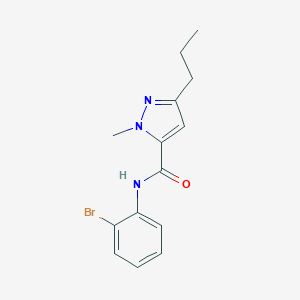
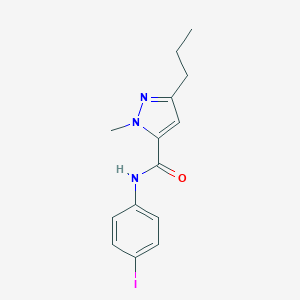
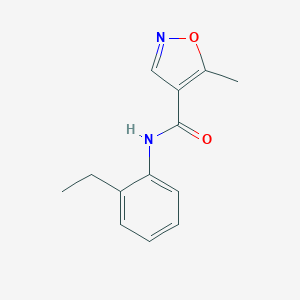
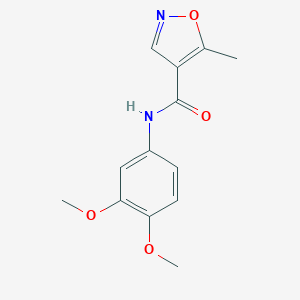
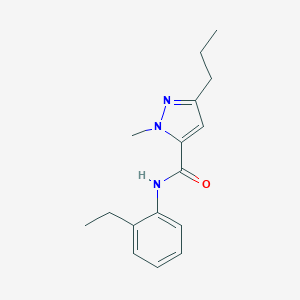
![3-(3-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286930.png)
![3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286934.png)
![6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286935.png)
![6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286936.png)
![6-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286939.png)
![6-(3,5-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286940.png)
![3-(3-Fluorophenyl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286943.png)